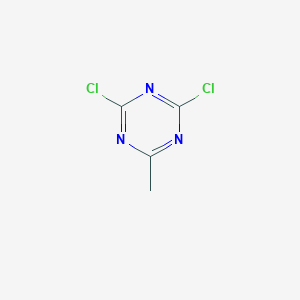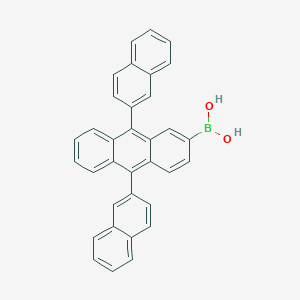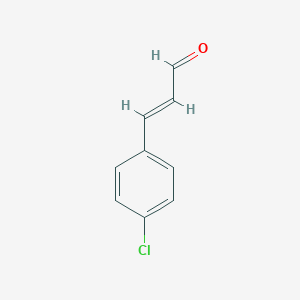
2,4-Dichloro-6-méthyl-1,3,5-triazine
Vue d'ensemble
Description
2,4-Dichloro-6-methyl-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound has two chlorine atoms and one methyl group attached to the ring, which significantly influences its chemical behavior and applications.
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of chlorine atoms in trichloro-1,3,5-triazine with various nucleophiles. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of 2,4-dichloro-6-diethylamino-1,3,5-triazine involves the reaction of the triazine with secondary amines . These methods demonstrate the versatility of triazine chemistry and the ability to introduce various functional groups onto the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the structure of a 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine compound was determined by X-ray crystallography, revealing a 4,6-diamino-1,3,5-triazine structure stabilized by hydrogen bonds . The non-equivalence of NH2 hydrogens in 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine indicates the iminium character of this moiety, which is confirmed by NMR measurements .
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions due to their reactive sites. For example, the chlorination reaction of various activated arenes, olefins, and 1,3-diketones using a triazine-based reagent demonstrates the compound's utility in halogenation reactions . The reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines lead to the formation of diamino-1,3,5-triazines and melamines, showcasing its reactivity towards amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. For instance, the presence of chlorine and methyl groups can affect the compound's solubility, melting point, and stability. The triazine derivative synthesized in is used for chlorination and oxidation reactions, indicating its potential as a recyclable reagent due to its stability and reactivity. The thermal behavior of a triazine compound is reported in , highlighting its potential as a thermally stable explosive.
Applications De Recherche Scientifique
Synthèse de dérivés de triazine
Le 2,4-Dichloro-6-méthyl-1,3,5-triazine est utilisé dans la synthèse d'une gamme de 1,3,5-triazines di- et tri-substituées symétriques et non symétriques contenant des groupes alkyles, aromatiques, encombrés, chiraux et achiraux hydroxyalkyles, esters et imidazoles .
Inhibiteurs de la transcriptase inverse du VIH-1
Ce composé est utilisé pour préparer des triazinylamines, qui agissent comme inhibiteurs de la transcriptase inverse du VIH-1 .
3. Synthèse d'antagonistes de l'hormone de libération de la corticotropine anilinotriazine Le this compound est également utilisé dans la synthèse d'antagonistes de l'hormone de libération de la corticotropine anilinotriazine .
Réactif en radio-immunodosage
Il a été utilisé comme réactif en radio-immunodosage pour la D-Ala2-Dermorphine, un peptide naturel extrait de la peau d'amphibien .
Activité antimicrobienne
Les dérivés de l'acide 4-aminobenzoïque 1,3,5-triazine, qui peuvent être préparés à partir du this compound, ont montré une activité antimicrobienne prometteuse contre Staphylococcus aureus et Escherichia coli .
Phases stationnaires chirales
Les dérivés du 1,3,5-triazine sont utilisés comme phases stationnaires chirales. Par exemple, l'agent chiral solvatant pour la détermination de l'excès énantiomérique par spectroscopie RMN et la détermination de la configuration absolue par dichroïsme circulaire .
7. Préparation d'espèces luminescentes, de commutateurs optiques et de cations triradicaux Les composés 2,4,6-triamino-1,3,5-triazine, qui peuvent être synthétisés à partir du this compound, sont utilisés dans la préparation d'espèces luminescentes, de commutateurs optiques et de cations triradicaux .
8. Complexes métalliques, cristaux liquides, calixarènes, dendrimères, polymères et azurants optiques Les dérivés du 1,3,5-triazine sont utilisés dans la préparation de complexes métalliques, de cristaux liquides, de calixarènes, de dendrimères, de polymères et d'azurants optiques pour les poudres à laver ménagères .
Mécanisme D'action
Target of Action
2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines . These amines are known to inhibit HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of HIV.
Mode of Action
It is known that the compound interacts with its targets (hiv-1 reverse transcriptase) and inhibits their function . This inhibition prevents the replication of HIV, thereby reducing the viral load in the body.
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-6-methyl-1,3,5-triazine are related to the replication of HIV. By inhibiting HIV-1 reverse transcriptase, the compound disrupts the viral replication process . This disruption can lead to a decrease in the number of new viruses produced, slowing the progression of the disease.
Pharmacokinetics
The compound’s molecular weight (16399 g/mol ) suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 2,4-Dichloro-6-methyl-1,3,5-triazine is the inhibition of HIV-1 reverse transcriptase . This inhibition can lead to a decrease in the replication of HIV, potentially slowing the progression of the disease.
Action Environment
The action of 2,4-Dichloro-6-methyl-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment, under -20°C , suggesting that it may be sensitive to heat and moisture.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1973-04-2 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
